molecular formula C18H18ClN5O3S B2370954 N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223993-03-0

N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2370954
CAS No.: 1223993-03-0
M. Wt: 419.88
InChI Key: OWIIMSLQYYZIBU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiazole ring. The molecule features an acetamide side chain substituted with a 5-chloro-2-methoxyphenyl group at the nitrogen atom and a pyrrolidine moiety at the 2-position of the pyrimidine ring. Thiazolo[4,5-d]pyrimidines are known for their pharmacological relevance, particularly in neurological and oncological contexts, due to their ability to modulate enzyme activity and receptor binding .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-27-13-5-4-11(19)8-12(13)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIMSLQYYZIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo[4,5-d]pyrimidine core and various substituents, suggest a range of pharmacological properties, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of this compound is C18H18ClN5O3SC_{18}H_{18}ClN_{5}O_{3}S with a molecular weight of approximately 419.88 g/mol. The presence of both chloro and methoxy groups on the phenyl ring enhances its potential biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : The chloro and methoxy substituents suggest potential effectiveness against various bacteria and fungi.
  • Antitumor Properties : Preliminary studies have shown cytotoxic effects against several cancer cell lines.
  • Inhibition of Key Enzymes : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, which is crucial for the development of anti-inflammatory drugs.

Inhibitory Activity Against Kinases

The thiazolo[4,5-d]pyrimidine core is present in many known kinase inhibitors. Research could explore whether this compound exhibits inhibitory activity against specific kinases implicated in various diseases, including cancer.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Chloro-2-methoxyphenyl-thiazolo[4,5-d]pyrimidineSimilar core structureAntimicrobialLacks pyrrolidinyl group
Pyrrolidinyl-thiazolo[4,5-d]pyrimidineContains pyrrolidinyl but different substituentsAntitumorVaries in substituent patterns
N-(4-chloro-phenyl)-thiazolo[4,5-d]pyrimidin-6(7H)-amideDifferent aryl groupAnti-inflammatoryNo methoxy group

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar thiazolo[4,5-d]pyrimidine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential.
  • COX Inhibition : In a comparative study on COX inhibitors, compounds structurally related to this compound showed promising results with IC50 values indicating selective inhibition of COX-2 over COX-1.
  • Antimicrobial Studies : Research assessing the antimicrobial properties demonstrated that compounds with similar structural motifs effectively inhibited growth against several bacterial strains, highlighting their potential as therapeutic agents in treating infections.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight logP Biological Activity Reference
Target Compound Thiazolo[4,5-d]pyrimidin 5-Chloro-2-methoxyphenyl Not reported ~1.8–2.0* Not reported
Compound A Thiazolo[4,5-d]pyrimidin Benzodioxolylmethyl 413.45 2.23 None reported
Compound B Thiazolo[4,5-d]pyrimidin 4-Chlorophenylmethyl 403.89 Not reported None reported
IDPU Thiazolo[4,5-d]pyrimidin Urea, 3-propyl Not reported Not reported Neuroprotective
Compound C Thiazolo[3,2-a]pyrimidin Trimethoxybenzylidene 522.58† Not reported None reported

*Predicted based on substituent contributions.
†Calculated from molecular formula C₂₆H₂₆N₂O₇S.

Discussion of Structural and Functional Differences

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic pockets (e.g., Compound B).
    • Methoxy Groups : Improve solubility but may reduce membrane permeability (target compound vs. Compound C).
    • Benzodioxolyl : Increases logP, favoring CNS targeting (Compound A) .
  • Core Modifications :
    • The [4,5-d] fusion in the target compound and its analogs allows planar conformations suitable for intercalation or enzyme binding, whereas the [3,2-a] system in Compound C introduces steric hindrance .
  • Biological Implications :
    • IDPU’s neuroprotection suggests that thiazolo[4,5-d]pyrimidines with polar side chains (e.g., urea) may excel in neurological applications, while acetamide derivatives (target compound) could offer better pharmacokinetics.

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